B612066 AEG40826 CAS No. 1107664-44-7

AEG40826

カタログ番号 B612066
CAS番号: 1107664-44-7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AEG40826 (HGS1029) is the hydrochloride salt of a small-molecule inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins with potential antineoplastic activity. IAP inhibitor HGS1029 selectively inhibits the biological activity of IAP proteins, which may restore apoptotic signaling pathways;  this agent may work synergistically with cytotoxic drugs to overcome tumor cell resistance to apoptosis. IAPs are overexpressed by many cancer cell types, suppressing apoptosis by binding and inhibiting active caspases-3, -7 and -9 via their BIR (baculoviral lAP repeat) domains.

科学的研究の応用

Astrocyte Elevated Gene-1 (AEG-1) in Cancer Research

A key area of scientific research involving AEG-1, or Astrocyte Elevated Gene-1, is its role in cancer. AEG-1 has been identified as a novel prognostic marker for breast cancer progression and overall patient survival. It is significantly up-regulated in primary breast tumors compared to paired normal breast tissue, with higher AEG-1 expression associated with poor overall survival in patients with breast cancer (Li et al., 2008). Furthermore, AEG-1 activates cell survival pathways through PI3K-Akt signaling, contributing to oncogenic properties such as enhanced cell proliferation and invasion (Lee et al., 2008).

AEG-1's Role in Tumor Development and Progression

AEG-1 also plays a multifunctional role in tumor development and progression, being overexpressed in multiple types of human cancer. This overexpression leads to enhanced malignant characteristics like robust proliferation, tissue invasion, and chemoresistance. The biological functions of AEG-1 in cancer are linked to several signaling cascades, including the activation of NF-kappa B and PI3K/AKT signaling, which are crucial in tumor progression and metastasis (Ying et al., 2011).

AEG-1 as a Target for Cancer Therapy

Research has also focused on targeting AEG-1 in cancer therapy. For instance, studies have shown that knockdown of AEG-1 inhibits proliferation and enhances chemo-sensitivity to cisplatin or doxorubicin in neuroblastoma cells, suggesting that AEG-1 could be a potential therapeutic target for this type of cancer (Liu et al., 2009).

Impact on Neurological Diseases and Neuroblastoma

AEG-1 has also been studied in the context of neurological diseases and neuroblastoma. Its inhibition or knockdown is associated with decreased tumorogenic properties in neuroblastoma cells, highlighting its potential as a target for adjuvant therapies in neuroblastoma treatment (Liu et al., 2009).

特性

CAS番号

1107664-44-7

製品名

AEG40826

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HGS1029;  HGS-1029;  HGS 1029;  AEG40826;  AEG-40826;  AEG 40826;  AEG408262 HCl.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。